molecular formula C27H30FNO3 B12287320 (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo

(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo

Cat. No.: B12287320
M. Wt: 435.5 g/mol
InChI Key: GVRONNVSYJRJGV-UHFFFAOYSA-N
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Description

The compound (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The presence of multiple functional groups, including benzyloxy, methoxy, and fluorophenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)oxazolidin-2-one typically involves several key steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methoxy reagents.

    Attachment of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the fluorophenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the oxazolidinone ring or the fluorophenyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, and carboxylic acids.

    Reduction: Formation of alcohols, amines, and reduced aromatic rings.

    Substitution: Formation of substituted benzyl and methoxy derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

Biology

In biological research, it is used as a probe to study enzyme interactions and receptor binding due to its chiral nature and functional group diversity.

Medicine

The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anticancer drugs.

Industry

In the industrial sector, it is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)oxazolidin-2-one exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-chlorophenyl)oxazolidin-2-one
  • (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-bromophenyl)oxazolidin-2-one
  • (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-iodophenyl)oxazolidin-2-one

Uniqueness

The presence of the fluorophenyl group in (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)oxazolidin-2-one imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C27H30FNO3

Molecular Weight

435.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]-1-methylpiperidine

InChI

InChI=1S/C27H30FNO3/c1-29-15-14-25(21-8-10-23(28)11-9-21)22(17-29)19-31-24-12-13-26(27(16-24)30-2)32-18-20-6-4-3-5-7-20/h3-13,16,22,25H,14-15,17-19H2,1-2H3

InChI Key

GVRONNVSYJRJGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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